7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
CAS No.: 1221818-66-1
Cat. No.: VC3364363
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221818-66-1 |
|---|---|
| Molecular Formula | C13H22F2N2O2 |
| Molecular Weight | 276.32 g/mol |
| IUPAC Name | tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
| Standard InChI | InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3 |
| Standard InChI Key | YJGYLCWXJRNFPU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F |
Introduction
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is a complex organic compound belonging to the diazaspiro class, characterized by its unique spirocyclic structure containing nitrogen atoms. This compound features a 10,10-difluoro substitution and a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms. The molecular formula for this compound is C13H22F2N2O2, and it has a molar mass of approximately 276.33 g/mol .
Synthesis Methods
The synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane can be achieved through several methods, primarily involving the copper-catalyzed difluoroalkylation of suitable precursors. One notable approach involves the use of N-benzylacrylamides in a tandem radical addition and dearomatizing cyclization process with ethyl bromodifluoroacetate as the difluoroalkylating agent.
Synthesis Steps
-
Preparation of Precursors: N-benzylacrylamides are prepared as precursors for the synthesis.
-
Tandem Radical Addition and Cyclization: The precursors undergo a tandem radical addition and dearomatizing cyclization with ethyl bromodifluoroacetate.
-
Protection of Nitrogen Atoms: The nitrogen atoms are protected using Boc anhydride or similar reagents to prevent unwanted reactions.
-
Purification: Column chromatography is used to isolate the desired product.
Chemical Reactions and Applications
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane can undergo various chemical reactions typical for diazaspiro compounds, including nucleophilic substitutions and cyclization reactions. The compound can be transformed into other derivatives through deprotection of the Boc group followed by subsequent reactions with electrophiles or nucleophiles.
Potential Applications
-
Medicinal Chemistry: This compound serves as a scaffold for drug development, particularly targeting ion channels or receptors linked to pain pathways.
-
Materials Science: Its unique structure could be utilized in developing novel polymers or catalysts.
Research Findings and Biological Activity
Research indicates that diazaspiro compounds may exhibit antagonistic effects on certain receptors, such as transient receptor potential melastatin 8 (TRPM8), which is involved in sensory signaling pathways related to pain and temperature perception.
Biological Activity Table
| Biological Target | Potential Effect |
|---|---|
| TRPM8 Receptor | Antagonistic effects, potentially influencing pain and temperature perception |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume